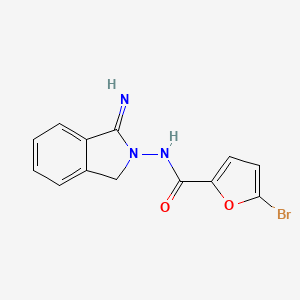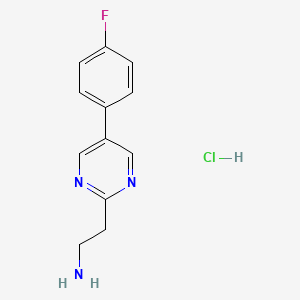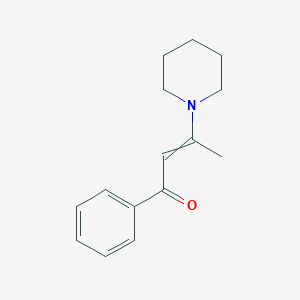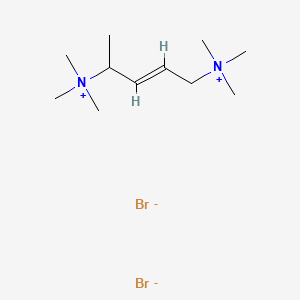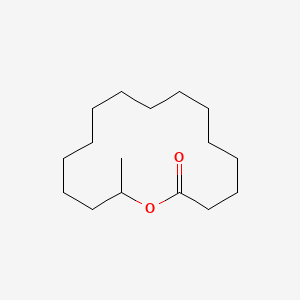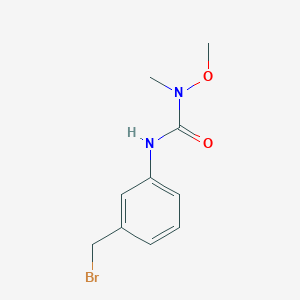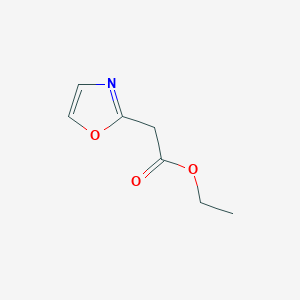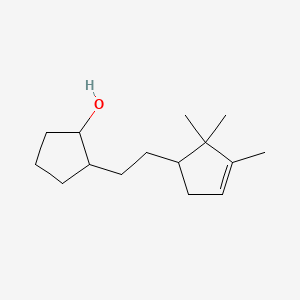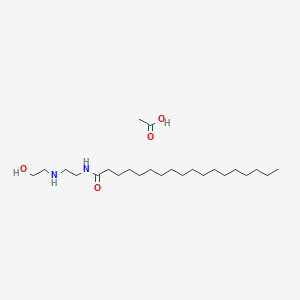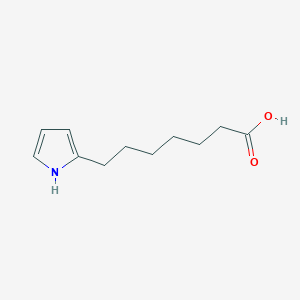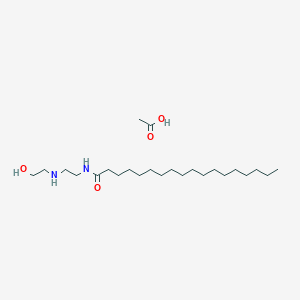
Stearamidoethyl(2-hydroxyethyl)amine, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearamidoethyl(2-hydroxyethyl)amine, acetate is a chemical compound with the molecular formula C24H48N2O3. It is also known as N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide monoacetate. This compound is characterized by its long hydrophobic stearic acid chain and a hydrophilic amine group, making it amphiphilic. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stearamidoethyl(2-hydroxyethyl)amine, acetate typically involves the reaction of stearic acid with 2-aminoethanol to form N-(2-hydroxyethyl)stearamide. This intermediate is then reacted with ethylene oxide to introduce the 2-hydroxyethyl group, forming Stearamidoethyl(2-hydroxyethyl)amine. Finally, the compound is acetylated using acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts may be used to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Stearamidoethyl(2-hydroxyethyl)amine, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine or alcohol forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction may produce stearamidoethyl(2-hydroxyethyl)amine.
Aplicaciones Científicas De Investigación
Stearamidoethyl(2-hydroxyethyl)amine, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: It is investigated for its potential use in drug delivery systems, where its amphiphilic properties can help in the encapsulation and transport of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of Stearamidoethyl(2-hydroxyethyl)amine, acetate involves its interaction with both hydrophobic and hydrophilic environments. The stearic acid chain interacts with hydrophobic regions, while the amine and hydroxyethyl groups interact with hydrophilic regions. This allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
Stearamidoethylamine: Lacks the hydroxyethyl and acetate groups, making it less hydrophilic.
Stearamidoethyl(2-hydroxyethyl)amine: Similar structure but without the acetate group.
N-(2-Hydroxyethyl)stearamide: Lacks the ethylene oxide-derived hydroxyethyl group.
Uniqueness
Stearamidoethyl(2-hydroxyethyl)amine, acetate is unique due to its combination of a long hydrophobic chain and multiple hydrophilic groups, which enhances its amphiphilic properties. This makes it more effective as an emulsifying agent and surfactant compared to similar compounds .
Propiedades
Número CAS |
53585-52-7 |
|---|---|
Fórmula molecular |
C22H46N2O2.C2H4O2 C24H50N2O4 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
acetic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;1-2(3)4/h23,25H,2-21H2,1H3,(H,24,26);1H3,(H,3,4) |
Clave InChI |
FMPKQAWGNSGARV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC(=O)O |
Números CAS relacionados |
53585-52-7 57478-07-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


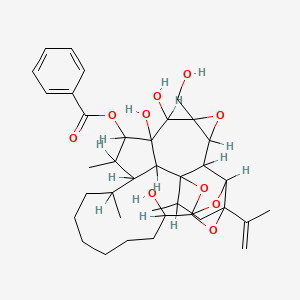
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
